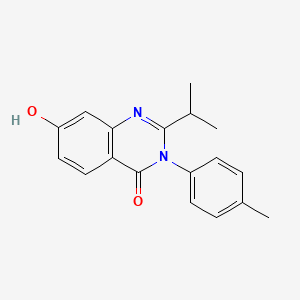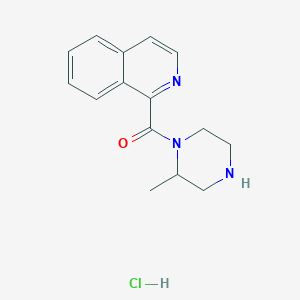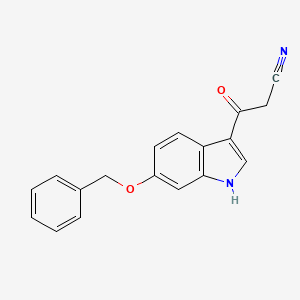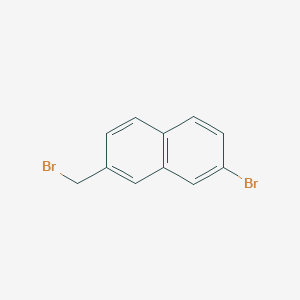![molecular formula C16H16N2O4 B11834623 N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine CAS No. 648884-72-4](/img/structure/B11834623.png)
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine is a compound characterized by the presence of a naphthalene ring and a glutamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with L-glutamine under specific conditions. For instance, the reaction can be catalyzed by hydrochloric acid and carried out under solvent-free conditions at elevated temperatures . The reaction mixture is then cooled, and the product is isolated by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine can undergo various chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to dihydronaphthalene derivatives.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Condensation Reactions: Hydrochloric acid as a catalyst, solvent-free conditions, and elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products
Condensation: Formation of various imine derivatives.
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro, sulfo, or halo-substituted naphthalene derivatives.
Applications De Recherche Scientifique
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The naphthalene ring may interact with hydrophobic pockets in proteins, while the glutamine moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea: Shares the naphthalene ring structure but differs in the functional group attached to the naphthalene ring.
(Z)-4-(((Z)-(2-oxonaphthalen-1(2H)-ylidene)methyl)amino)-N-(thiazol-2(3H)-ylidene)benzene: Contains a similar naphthalene ring but has different substituents and a more complex structure.
Uniqueness
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine is unique due to the presence of the L-glutamine moiety, which imparts specific biological properties and potential therapeutic applications. The combination of the naphthalene ring and the amino acid derivative makes it a versatile compound for various research applications.
Propriétés
Numéro CAS |
648884-72-4 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-15(20)8-6-13(16(21)22)18-9-12-11-4-2-1-3-10(11)5-7-14(12)19/h1-5,7,9,13,19H,6,8H2,(H2,17,20)(H,21,22)/t13-/m0/s1 |
Clé InChI |
YKCWFMSTYRNEIR-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2C=N[C@@H](CCC(=O)N)C(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC(CCC(=O)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11834593.png)

![Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-](/img/structure/B11834606.png)
![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)
![(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide](/img/structure/B11834630.png)


